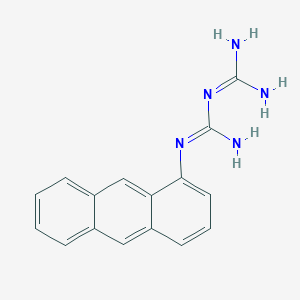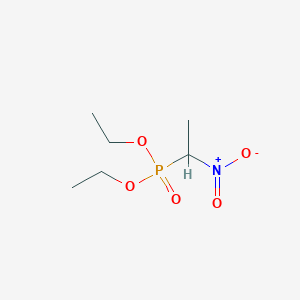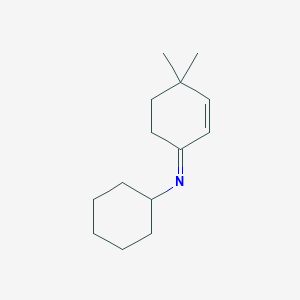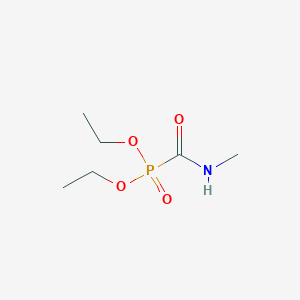![molecular formula C16H30N2O4 B14618435 [2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate CAS No. 57908-43-7](/img/structure/B14618435.png)
[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate is an organic compound characterized by its unique structure, which includes an acetate group and a diazenyl functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate can be achieved through a multi-step process:
Formation of the Diazenyl Intermediate: The initial step involves the reaction of 4-methylpentan-2-one with a diazonium salt under acidic conditions to form the diazenyl intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Continuous Flow Processes: Implementing continuous flow processes to ensure consistent product quality and yield.
Purification: Employing purification techniques such as distillation or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the diazenyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Esters or amides.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Biology
Biochemical Studies: Employed in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Investigated for potential use in the development of pharmaceuticals due to its unique functional groups.
Industry
Material Science: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of [2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in redox reactions, while the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. These interactions can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
[2-[(2-Hydroxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate: Similar structure but with a hydroxy group instead of an acetyloxy group.
[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] butyrate: Similar structure but with a butyrate group instead of an acetate group.
Uniqueness
Functional Groups:
Versatility: Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
57908-43-7 |
|---|---|
Fórmula molecular |
C16H30N2O4 |
Peso molecular |
314.42 g/mol |
Nombre IUPAC |
[2-[(2-acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate |
InChI |
InChI=1S/C16H30N2O4/c1-11(2)9-15(7,21-13(5)19)17-18-16(8,10-12(3)4)22-14(6)20/h11-12H,9-10H2,1-8H3 |
Clave InChI |
RFGUTQZLDJBGMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(N=NC(C)(CC(C)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


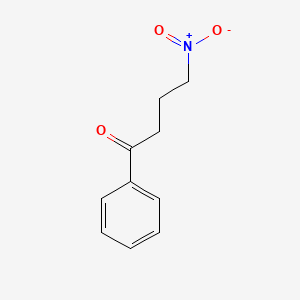
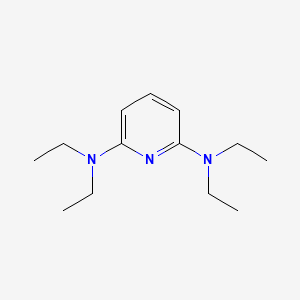
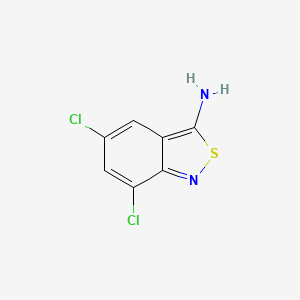
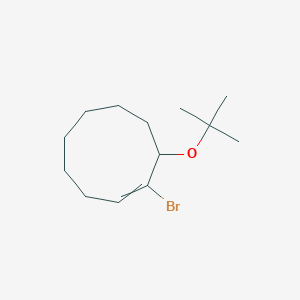
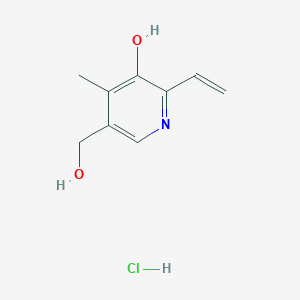
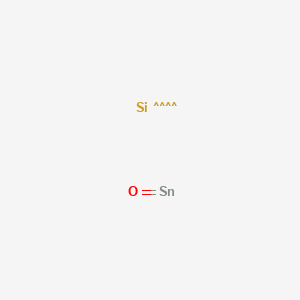
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
